molecular formula C11H12N2O B239923 N-(2-cyanophenyl)-2-methylpropanamide

N-(2-cyanophenyl)-2-methylpropanamide

Cat. No.: B239923
M. Wt: 188.23 g/mol
InChI Key: HYRNZRWKYWJOMJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-methylpropanamide is an amide derivative characterized by a 2-cyanophenyl group attached to a 2-methylpropanamide backbone. The cyano (-CN) group at the ortho position on the phenyl ring introduces strong electron-withdrawing effects, which may influence electronic properties, solubility, and steric interactions compared to other substituents .

Amides of this class are typically synthesized via coupling reactions between substituted anilines and carboxylic acid derivatives (e.g., using DCC as a coupling agent, as seen in naproxen-derived amides) . Characterization methods include ¹H/¹³C NMR, IR, UV-Vis, and mass spectrometry, which confirm amide bond formation and substituent positions .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-methylpropanamide

InChI

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3,(H,13,14)

InChI Key

HYRNZRWKYWJOMJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC=C1C#N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -CN, -Cl) increase amide bond stability but reduce solubility in aqueous media. For example, this compound’s cyano group likely enhances resistance to enzymatic hydrolysis compared to amino-substituted analogs .

Pharmacological Relevance: Brominated analogs (e.g., Y030-1446) are prioritized in drug discovery due to their lipophilicity and improved bioavailability . Amino-substituted derivatives (e.g., CAS 213831-00-6) are less stable in oxidative environments, limiting their therapeutic utility .

Synthetic and Safety Considerations :

  • Coupling reagents like DCC are widely used for amide bond formation, yielding products in high purity (>90%) .
  • Toxicological data for many analogs remain incomplete, necessitating caution in handling (e.g., N-(2-chlorophenyl)-2-methylpropanamide lacks comprehensive hazard profiles) .

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